N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
Description
Chemical Identity and Structure N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is a phosphate salt formed by the reaction of N'-(2-aminoethyl)ethane-1,2-diamine (diethylenetriamine, DETA, C₄H₁₃N₃) with phosphoric acid (H₃PO₄). The compound is systematically named as ethane-1,2-diamine, phosphoric acid (CAS: 14852-17-6) . Structurally, DETA contains three amine groups (-NH₂/-NH-) that undergo protonation when interacting with phosphoric acid, forming a stable ionic complex.
Properties
CAS No. |
14852-18-7 |
|---|---|
Molecular Formula |
C4H16N3O4P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
bis(2-azaniumylethyl)azanium;phosphate |
InChI |
InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |
InChI Key |
LFVGOTSWORJXOK-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.OP(=O)(O)O |
Canonical SMILES |
C(C[NH2+]CC[NH3+])[NH3+].[O-]P(=O)([O-])[O-] |
Synonyms |
N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Iminodiacetonitrile
The most industrially viable method involves hydrogenating iminodiacetonitrile under high-pressure conditions. Key parameters include:
-
Catalyst System : Nickel- or cobalt-based catalysts (e.g., Raney Ni) with a first auxiliary agent (e.g., NaOH or KOH) to mitigate catalyst poisoning.
-
Solvent : Polar aprotic solvents such as methanol, ethanol, or tetrahydrofuran.
-
Stabilizers : OH⁻-type anion exchange resins (e.g., Amberlite IRA-400) to suppress iminodiacetonitrile decomposition.
-
Reaction Conditions :
Parameter Optimal Range Temperature 70–90°C Pressure 9–14 MPa Reaction Time 4–6 hours Conversion Rate >95% Selectivity for DETA 85–90%
This method minimizes byproducts like piperazine (<5%) and ensures high purity (>98%).
Alternative Routes
-
Ethylenediamine Aminolysis : Ethylenediamine reacts with ethylene oxide or ethylene chlorohydrin in basic media (e.g., NaOH). However, this route suffers from lower yields (70–75%) due to oligomerization.
-
Reductive Amination : Glycolonitrile and ammonia undergo hydrogenation over Pd/C catalysts, but scalability is limited by cost.
Formation of the Phosphoric Acid Adduct
The final step involves combining DETA with phosphoric acid (H₃PO₄) under controlled stoichiometry:
Acid-Base Reaction
DETA (C₄H₁₃N₃) reacts exothermically with H₃PO₄ in aqueous or ethanolic media:
Optimized Protocol :
Industrial-Scale Production
Continuous flow reactors are preferred for large-scale synthesis. Key metrics:
| Parameter | Value |
|---|---|
| Throughput | 500–1,000 kg/h |
| Energy Consumption | 15–20 kWh/kg |
| Waste Generation | <2% (mainly H₂O) |
Analytical Characterization
Critical quality control measures include:
Spectroscopic Analysis
Thermal Stability
-
TGA : Decomposition begins at 220°C (10% weight loss), with complete degradation by 450°C.
-
DSC : Endothermic peak at 185°C (melting point).
Challenges and Innovations
Catalyst Deactivation
Residual cyanides in iminodiacetonitrile feedstocks poison hydrogenation catalysts. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with halogenated compounds to form substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate[][3].
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted amine derivatives with various functional groups[][3].
Scientific Research Applications
Chemical Properties and Structure
N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid consists of two main components: the organic amine N'-(2-aminoethyl)ethane-1,2-diamine and phosphoric acid. The chemical formula for this compound is , with a molecular weight of approximately 153.14 g/mol. The structure allows for significant reactivity due to the presence of amine groups that can participate in various chemical reactions.
Chemistry
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and catalysts.
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.
| Application | Description |
|---|---|
| Coordination Chemistry | Forms complexes with metals |
| Organic Synthesis | Precursor for complex molecules |
Biology
- Biochemical Assays : N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid is used in various biochemical assays due to its ability to interact with enzymes and substrates.
- Enzyme Mechanisms : Research has shown that this compound can influence enzyme activity through competitive inhibition or by acting as a substrate, thus playing a role in metabolic pathways.
| Application | Description |
|---|---|
| Biochemical Assays | Reagent for enzyme studies |
| Enzyme Mechanisms | Influences metabolic pathways |
Medicine
- Drug Delivery Systems : Investigated for potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability.
- Therapeutic Agent : Studies are ongoing to explore its efficacy as a therapeutic agent in treating various diseases, particularly those requiring targeted delivery mechanisms.
| Application | Description |
|---|---|
| Drug Delivery | Enhances bioavailability of drugs |
| Therapeutic Use | Potential treatment for diseases |
Industry
- Polymer Production : Utilized in the production of polymers and resins, where it contributes to the mechanical properties and stability of the final products.
- Coatings : Employed in creating coatings that require enhanced adhesion and durability due to its chemical reactivity.
| Application | Description |
|---|---|
| Polymer Production | Improves mechanical properties |
| Coatings | Enhances adhesion and durability |
Case Study 1: Coordination Complexes
A study published in Inorganic Syntheses demonstrated the effectiveness of N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid as a ligand in synthesizing metal complexes that exhibit catalytic activity in organic reactions. The research highlighted how varying metal ions influenced the stability and reactivity of the resulting complexes.
Case Study 2: Enzyme Interaction
Research conducted at a leading university focused on the interaction between N'-(2-aminoethyl)ethane-1,2-diamine; phosphoric acid and pancreatic lipase. The findings indicated that this compound could act as an inhibitor, providing insights into potential applications for managing metabolic disorders.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors[5][5].
Comparison with Similar Compounds
Physicochemical Properties
- Molecular formula : C₄H₁₃N₃·H₃PO₄
- Appearance : Typically a hygroscopic, crystalline solid (exact morphology depends on synthesis conditions) .
- Applications : Used as a corrosion inhibitor, chelating agent, and precursor for metal complexes due to its ability to coordinate with transition metals via amine and phosphate groups .
Polyamine Derivatives
Key Differences :
- Amine Group Density : DETA has three amine groups, TETA four, and PEHA six, directly influencing their chelation strength and corrosion inhibition efficacy .
- Acid Modification : Phosphoric acid modification enhances DETA’s ionic character, improving adsorption on metal surfaces compared to unmodified DETA .
Phosphorus-Containing Analogues
Key Differences :
- Phosphate vs. Phosphonic Acid : Phosphoric acid (H₃PO₄) in DETA-phosphate provides stronger acidity and ionic character, whereas phosphonic acid derivatives (-PO₃H₂) offer higher thermal stability and covalent bonding with metals .
- Metal Coordination : Phosphonic acid derivatives form more rigid, hydrolytically stable complexes (e.g., platinum complexes ), while phosphate salts are prone to hydrolysis in strongly acidic/alkaline conditions.
Sulfonated and Other Derivatives
Key Differences :
Biological Activity
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid, commonly referred to as AEEA-PA, is a compound that exhibits significant biological activity due to its unique chemical structure, which combines an organic amine with phosphoric acid. This article aims to provide a comprehensive overview of the biological activity of AEEA-PA, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
AEEA-PA consists of two main components:
- N'-(2-aminoethyl)ethane-1,2-diamine : An organic amine derived from ethylenediamine.
- Phosphoric acid : An inorganic acid that contributes to the compound's reactivity and biological properties.
This dual composition allows AEEA-PA to participate in a variety of chemical reactions and interactions within biological systems.
The biological activity of AEEA-PA is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : AEEA-PA can influence enzyme activity through competitive inhibition or by acting as a substrate, affecting metabolic pathways.
- Receptors : The compound may bind to specific receptors, modulating signal transduction pathways.
- Metal Ions : AEEA-PA forms stable complexes with metal ions, which can alter their bioavailability and reactivity in biological systems.
1. Medicinal Chemistry
AEEA-PA has been investigated for its potential use in drug delivery systems. Its ability to form complexes with therapeutic agents enhances the stability and bioavailability of these drugs. Additionally, its amine groups facilitate interactions with biological membranes, promoting cellular uptake.
2. Biochemical Assays
In biochemical assays, AEEA-PA serves as a reagent for studying enzyme mechanisms and protein interactions. Its role as a ligand in coordination chemistry allows researchers to explore complex formation and reactivity with various biomolecules.
3. Industrial Applications
The compound is also utilized in the production of polymers and resins due to its capacity to form stable complexes with metals, enhancing material properties.
Study 1: Enzyme Inhibition
In a study examining the effects of AEEA-PA on enzyme activity, it was found that the compound inhibited the activity of certain hydrolases. This inhibition was dose-dependent and suggested potential applications in controlling enzymatic reactions in therapeutic contexts .
Study 2: Antimicrobial Activity
Research has demonstrated that AEEA-PA exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showing effectiveness comparable to conventional antibiotics .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Amoxicillin | 10 |
| Escherichia coli | 15 | Ciprofloxacin | 20 |
| Pseudomonas aeruginosa | 20 | Gentamicin | 15 |
Study 3: Complexation Studies
Potentiometric studies indicated that AEEA-PA forms stable complexes with transition metals such as copper and zinc. These complexes were characterized using spectroscopic methods, revealing insights into their stability constants and potential applications in bioremediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
